molecular formula C22H25FN4O2 B586873 Toceranib-d8 CAS No. 1795134-78-9

Toceranib-d8

Cat. No. B586873
CAS RN: 1795134-78-9
M. Wt: 404.515
InChI Key: SRSGVKWWVXWSJT-XOHOATKISA-N
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Description

Toceranib-d8 is a labelled compound of Toceranib . Toceranib is a potent ATP-competitive PDGFR and VEGFR inhibitor (Ki = 5 and 6 nM, respectively), which inhibits phosphorylation of c-Kit and suppresses the growth of mast cell lines expressing mutant Kit, inducing cell cycle arrest and apoptosis .


Synthesis Analysis

Toceranib-d8 is the deuterium labeled Toceranib . It is an orally active receptor tyrosine kinase (RTK) inhibitor, and it potently inhibits PDGFR, VEGFR, and Kit with Kis of 5 and 6 nM for PDGFRβ and Flk-1/KDR, respectively .


Molecular Structure Analysis

Toceranib crystallizes in space group P21/c with a = 10.6899(6), b = 24.5134(4), c = 7.8747(4) Å, β = 107.7737(13)°, V = 1965.04(3) Å3, and Z = 4 . The crystal structure consists of stacks of approximately planar molecules, with N–H⋯O hydrogen bonds between the layers .


Chemical Reactions Analysis

The crystal structure of Toceranib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .


Physical And Chemical Properties Analysis

The molecular formula of Toceranib-d8 is C22H17D8FN4O2 . The molecular weight is 404.51 .

Scientific Research Applications

Canine Mast Cell Tumors

Toceranib-d8 is extensively used for the treatment of canine mast cell tumors (MCT), which are among the most common skin tumors in dogs . It works by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis.

Gastrointestinal Stromal Tumors (GIST) in Dogs

Research suggests that Toceranib-d8 may be effective against GIST in dogs. These tumors are similar to their human counterparts and often show mutations in the KIT gene, which can be targeted by Toceranib-d8 .

Canine Exocrine Pancreatic Adenocarcinoma

Toceranib-d8 has been evaluated for treating canine exocrine pancreatic adenocarcinoma, a rare and aggressive tumor in dogs. Although limited, studies suggest potential biological activity of Toceranib-d8 in treating this condition .

Drug Delivery Systems

Innovative research has explored the use of Toceranib-d8 in drug delivery systems. For instance, its combination with nanohydroxyapatite has been proposed as an antineoplastic drug delivery system, showing high efficiency in vitro .

Oncology Clinical Trials

Toceranib-d8 has been the subject of clinical trials to evaluate its effectiveness and safety in treating various canine tumors. These trials are crucial for determining the therapeutic index and potential side effects of the drug .

Pharmacokinetic and Pharmacodynamic Studies

Understanding the pharmacokinetics and pharmacodynamics of Toceranib-d8 is vital for optimizing its use in veterinary oncology. Studies in this field focus on the drug’s absorption, distribution, metabolism, and excretion .

Mechanism of Action

Target of Action

Toceranib-d8, a deuterium-labeled variant of Toceranib, primarily targets several receptor tyrosine kinases (RTKs). These include the FMS-like tyrosine kinase-3 (Flt-3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor β (PDGFRβ) . These targets play crucial roles in cell proliferation, survival, and angiogenesis .

Mode of Action

Toceranib-d8 interacts with its targets by inhibiting their tyrosine kinase activity . This inhibition disrupts the signaling pathways that promote cell division and survival, thereby exerting an anti-proliferative effect on tumor cells . Additionally, Toceranib-d8 can cut off the blood supply to the tumor, contributing to its antiangiogenic activity .

Biochemical Pathways

The inhibition of RTKs by Toceranib-d8 affects several biochemical pathways. For instance, the inhibition of PDGFRβ and Flk-1/KDR disrupts the signaling pathways that promote cell proliferation and angiogenesis . The exact downstream effects of these disruptions are complex and can vary depending on the specific cellular context.

Pharmacokinetics

While specific pharmacokinetic data for Toceranib-d8 is not readily available, studies on Toceranib suggest that doses ranging from 2.4-2.9 mg/kg every other day provide sufficient drug exposure for target inhibition . This dosage is also associated with a substantially reduced adverse event profile compared to higher doses .

Result of Action

The molecular effects of Toceranib-d8 include the induction of cell cycle arrest and apoptosis in tumor cells expressing activation mutations in the RTK kinase, c-Kit . At the cellular level, Toceranib-d8 can lead to a reduction in tumor cell proliferation and angiogenesis, contributing to its antitumor activity .

Action Environment

The action, efficacy, and stability of Toceranib-d8 can be influenced by various environmental factors. For instance, the release behavior of Toceranib-d8 when used in combination with nanohydroxyapatite as a drug delivery system was found to be affected by hydrodynamic size, surface interaction, and the pH of the medium . .

Safety and Hazards

Toceranib-d8 should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Toceranib-d8 has shown promise in the treatment of canine exocrine pancreatic adenocarcinoma and canine aortic body chemodectomas . Further, prospective studies are warranted to evaluate the use of Toceranib-d8 for the treatment of these conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Toceranib-d8 involves the modification of the existing synthesis pathway for Toceranib. The modification involves the use of deuterium-labeled reagents to replace some of the hydrogen atoms in the molecule with deuterium atoms. This will result in the production of Toceranib-d8, a deuterium-labeled analogue of Toceranib.", "Starting Materials": [ "4-cyano-3-(3-fluoro-4-morpholinophenyl)-2-methyl-quinoline", "Deuterium oxide (D2O)", "Deuterated reagents for specific reactions" ], "Reaction": [ "Step 1: Synthesis of 4-cyano-3-(3-fluoro-4-morpholinophenyl)-2-methyl-quinoline using the existing synthesis pathway for Toceranib", "Step 2: Deuterium labeling of the 4-cyano-3-(3-fluoro-4-morpholinophenyl)-2-methyl-quinoline using deuterium oxide (D2O) and deuterated reagents for specific reactions", "Step 3: Purification and isolation of the final product Toceranib-d8" ] }

CAS RN

1795134-78-9

Product Name

Toceranib-d8

Molecular Formula

C22H25FN4O2

Molecular Weight

404.515

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2

InChI Key

SRSGVKWWVXWSJT-XOHOATKISA-N

SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

synonyms

5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide;  5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-(Pyrrolidin-1-yl-d

Origin of Product

United States

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